molecular formula C7H7F3N2O B1409182 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227581-96-5

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Cat. No. B1409182
M. Wt: 192.14 g/mol
InChI Key: QQTUJJALQZDJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended application . For example, the synthesis of pyridalyl, a TFMP derivative, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety . These elements contribute to the unique physicochemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis of Aminopyrroles and Pyrrole Carboxylates

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine serves as a key building block in the synthesis of various aminopyrroles and pyrrole carboxylates. For instance, Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block derived from this compound for the preparation of trifluoromethyl-substituted aminopyrroles. The method involves a ring expansion strategy using 2H-azirine and results in products that can be further transformed into diverse pyrrole derivatives (Khlebnikov et al., 2018).

Halogenation of Activated Pyridines

Canibano et al. (2001) researched the regioselective mono and dihalogenation of various pyridines, including amino, hydroxy, and methoxy pyridines. This study is relevant for understanding the chemical behavior of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine under halogenation conditions, which can guide its applications in various synthetic pathways (Canibano et al., 2001).

Corrosion Inhibition in Industrial Applications

Ansari et al. (2015) investigated the role of pyridine derivatives, including compounds similar to 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine, in corrosion inhibition. The study found these compounds to be effective as mixed-type inhibitors, mainly cathodic, for mild steel in acidic environments. This highlights a potential industrial application of such pyridine derivatives in protecting metal surfaces against corrosion (Ansari et al., 2015).

Synthesis of Poly-Substituted Pyridines

Chen et al. (2010) developed a novel method for synthesizing poly-substituted pyridines, including 3-H, 3-F, and 3-trifluoromethyl pyridines, by breaking the C-F bond of fluoroalkyl groups. This research offers insights into the synthesis routes that could involve 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine or its derivatives (Chen et al., 2010).

Safety And Hazards

TFMP derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTUJJALQZDJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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